molecular formula C18H20N4O2 B1678954 Nitracrine CAS No. 4533-39-5

Nitracrine

Cat. No. B1678954
CAS RN: 4533-39-5
M. Wt: 324.4 g/mol
InChI Key: YMVWGSQGCWCDGW-UHFFFAOYSA-N
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Description

Nitracrine, also known as Ledakrin or C-283, is a 1-nitroacridine derivative . It is an RNA synthesis inhibitor that covalently and reversibly binds to DNA, forming covalent adducts with DNA in vivo . Nitracrine exhibits cytotoxicity towards most cells and is a potent hypoxia-selective agent in vitro and an antitumor agent .


Synthesis Analysis

The synthesis and chemical properties of Nitracrine were part of a research project undertaken in 1954 at the Department of Chemistry of Drugs, Polytechnical University of Gdansk . The derivatives with programmed structural changes were synthesized to enable the study on their structure-activity relationship .

Scientific Research Applications

1. Antitumor Activity

Nitracrine, also known as Ledakrin, is primarily recognized for its antitumor properties. It is activated by cellular enzymes and binds covalently to DNA, leading to cytotoxic and antitumor effects. Studies on murine leukemia L1210 cells revealed that Nitracrine induces cell cycle perturbations, affects DNA synthesis, and leads to cell death. Notably, the suppression of G2 arrest by Nitracrine significantly enhances its cytotoxicity toward these cells (Składanowski, 2002).

2. Mutagenic Activity

Research has also explored Nitracrine's mutagenic activity. For instance, its mutagenicity was enhanced under anaerobic conditions in Salmonella typhimurium, suggesting its potential use in tumor therapy targeted at anaerobic regions of tumors. This property correlates with its hypoxic cell-selective cytotoxicity, and such experiments could help identify hypoxia-selective cytotoxic anticancer drugs (Ferguson, Roberton, & Turner, 1987).

3. DNA-Protein Crosslinking

Nitracrine's cytotoxic effect has been linked to DNA-protein crosslinks (DPCs). A study on mouse lymphoma L5178Y cell sublines showed that Nitracrine induced only DPCs, and its cytotoxicity might be a consequence of enhanced initial damage in the form of DPCs (Walicka, Szmigiero, Ciesielska, & Grądzka, 1993).

4. Interaction with Glutathione

The reaction of Nitracrine with reduced glutathione (GSH) has implications for its use as a hypoxic cell radiosensitizer and cytotoxin. Interestingly, no GSH depletion was observed under conditions providing radiosensitization, suggesting a role for DNA binding in protecting Nitracrine from reaction with GSH (Wilson & Anderson, 1989).

5. DNA Crosslinking

Nitracrine's potent cytotoxic effects are also due to its ability to crosslink DNA. The drug's interaction with DNA, compared to furocoumarins, indicates its ability to induce crosslinks in DNA, thereby inhibiting transcriptional template activity (Studzian et al., 1999).

Future Directions

The future directions of Nitracrine are not clear from the available information. It has been tested in a number of biological, biochemical, and clinical investigations , suggesting that it may have potential applications in these areas.

properties

IUPAC Name

N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVWGSQGCWCDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196481
Record name Nitracrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitracrine

CAS RN

4533-39-5
Record name Nitracrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4533-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitracrine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitracrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITRACRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712MLZ30SB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
683
Citations
M Gniazdowski, J Filipski, M Chorąży - Mechanism of Action of …, 1979 - Springer
… A common nonproprietary name of the drug, nitracrine has been … Major steps in chemical synthesis of nitracrine are shown in … The nitro group of nitracrine is susceptible to reduction. The …
Number of citations: 38 link.springer.com
M Gniazdowski, L Szmigiero - General Pharmacology: The Vascular …, 1995 - Elsevier
1. An anticancer drug, nitracrine 1-nitro-9(3′3′-dimethylaminopropylamino) acridine (Ledakrin, C-283) exhibits potent cytostatic effects which can be ascribed to interactions of the …
Number of citations: 51 www.sciencedirect.com
WR Wilson, WA Denny, SJ Twigden… - British journal of …, 1984 - nature.com
… (nitracrine) binds reversibly to DNA but also forms covalent adducts with DNA in vivo. We have found nitracrine to … of rapid metabolic inactivation of nitracrine under hypoxic conditions. …
Number of citations: 108 www.nature.com
NA Daghastanli, MM Rossa… - … of Photochemistry and …, 2004 - Elsevier
The cytotoxicity of two nitroheterocyclic compounds (NHCD), Nitracrine, 1-nitro-9(3-3-… Cytotoxicity of Nitracrine toward all cell lines studied exceeded that of Quinifuryl, both on the …
Number of citations: 10 www.sciencedirect.com
K Gorlewska, Z Mazerska, P Sowiński… - Chemical Research in …, 2001 - ACS Publications
The aim of this work was to characterize the products of metabolic activation of the antitumor drug ledakrin (Nitracrine) in model metabolic systems, where formation of drug−DNA …
Number of citations: 42 pubs.acs.org
WR Wilson, RF Anderson… - Journal of medicinal …, 1989 - ACS Publications
… Since then we have shown4 nitracrine to be an extremely … of 4-substituted derivatives of nitracrine, since substituents at this … potential of the parent nitracrine in orderto assess likely pKa …
Number of citations: 94 pubs.acs.org
WA Denny, GJ Atwell, RF Anderson… - Journal of medicinal …, 1990 - ACS Publications
The nitroacridine derivative nitracrine is a potent hypoxia-selective cytotoxin for mammalian cells in culture. In an attempt to modulate the degree of hypoxia selectivity among this class …
Number of citations: 38 pubs.acs.org
WR Wilson, WA Denny, SM Pullen… - The British journal of …, 1996 - ncbi.nlm.nih.gov
Tertiary amine N-oxides of DNA intercalators with alkylamino sidechains are a new class of bioreductive drugs. N-oxidation masks the cationic charge of the amines, forming prodrugs …
Number of citations: 77 www.ncbi.nlm.nih.gov
JW Pawlak, K Pawlak, J Konopa - Chemico-Biological Interactions, 1983 - Elsevier
Earlier evidence, in Part I of this paper, has shown that cytotoxic and antitumor 1-nitroacridines did not primarily exert their potent inhibitory effects on cultured mammalian cells by …
Number of citations: 37 www.sciencedirect.com
A Skladanowski - Apoptosis, 2002 - Springer
… Nitracrine were studied in murine leukemia L1210 cells. We show that exposure of L1210 cells to Nitracrine … -fold increase in the cytotoxicity of Nitracrine. Similar effects were observed …
Number of citations: 20 link.springer.com

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